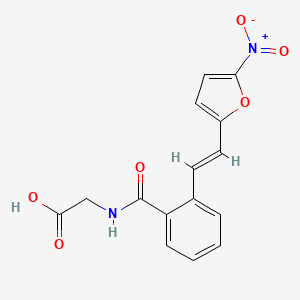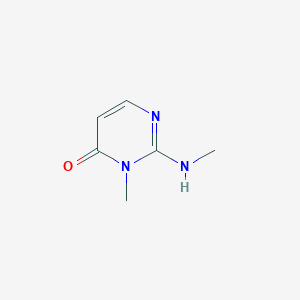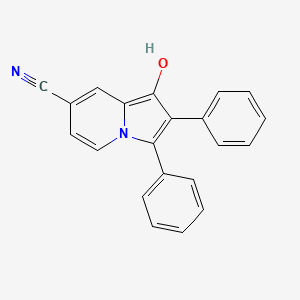
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile is a complex organic compound with the molecular formula C21H14N2O. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a hydroxy group, two phenyl groups, and a carbonitrile group attached to the indolizine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-diphenylacrylonitrile and hydroxylamine can lead to the formation of the desired indolizine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-oxo-2,3-diphenylindolizine-7-carbonitrile.
Reduction: Formation of 1-hydroxy-2,3-diphenylindolizine-7-amine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile can be compared with other indolizine derivatives:
1-Hydroxy-2,3-diphenylindolizine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
2,3-Diphenylindolizine-7-carbonitrile: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
1-Hydroxyindolizine-7-carbonitrile: Lacks the phenyl groups, which can affect its overall stability and reactivity.
The presence of both hydroxy and carbonitrile groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
86203-32-9 |
|---|---|
Molekularformel |
C21H14N2O |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-hydroxy-2,3-diphenylindolizine-7-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-15-11-12-23-18(13-15)21(24)19(16-7-3-1-4-8-16)20(23)17-9-5-2-6-10-17/h1-13,24H |
InChI-Schlüssel |
IYOLBCISBMJFCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



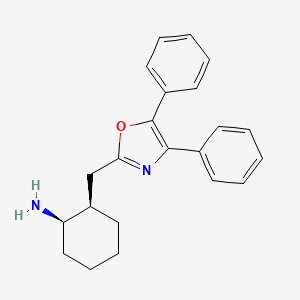
![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)

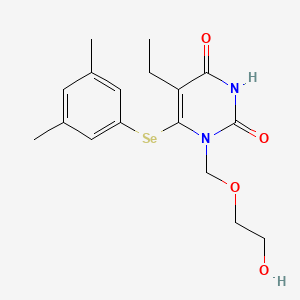
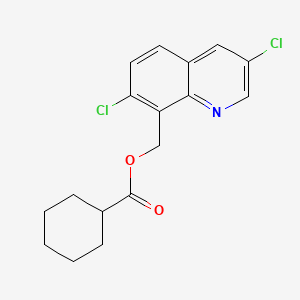
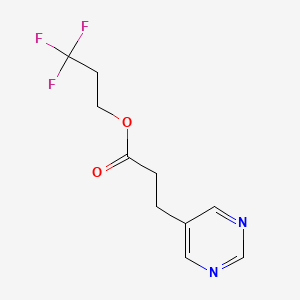
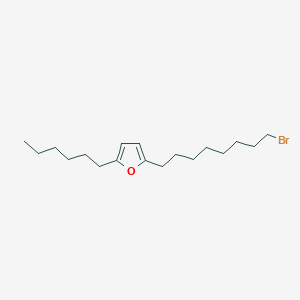
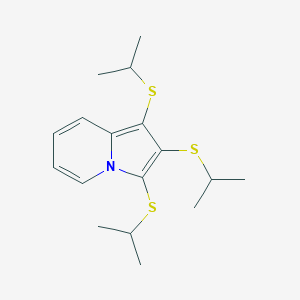
![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
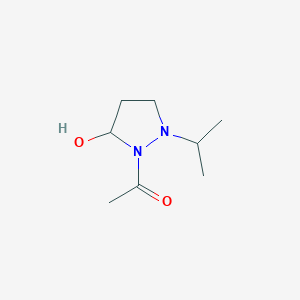
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
